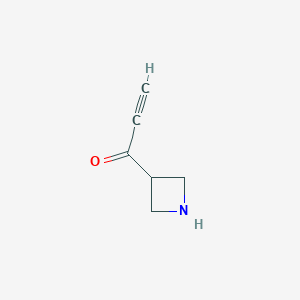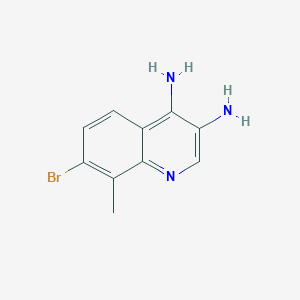![molecular formula C6H11N3O3S B13223401 [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide: is a heterocyclic compound featuring an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: It has been studied for its potential as an antimicrobial agent, as well as its role in the development of new pharmaceuticals .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
[2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry.
[5-Amino-pyrazoles:
Uniqueness: What sets [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide apart is its specific substitution pattern, which can confer unique reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
Molekularformel |
C6H11N3O3S |
|---|---|
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O3S/c1-4(2)6-8-5(12-9-6)3-13(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11) |
InChI-Schlüssel |
RFMLDUYRCVAIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


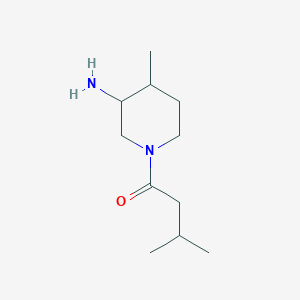
![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
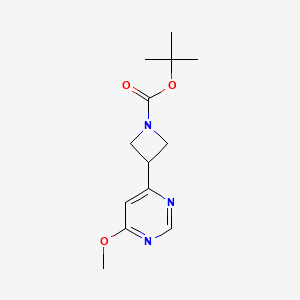
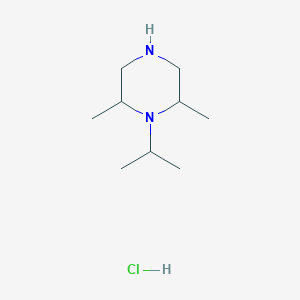

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
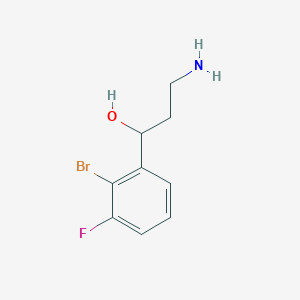
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
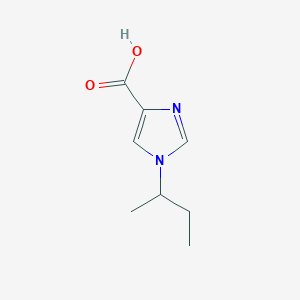
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)
